Ethyl 2-(hydroxycarbamoylamino)acetate

Description

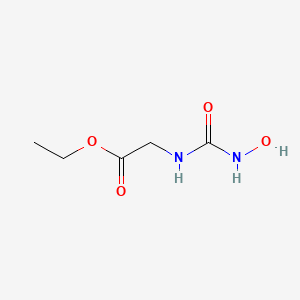

Ethyl 2-(hydroxycarbamoylamino)acetate (CAS 7150-63-2) is an organic compound with the molecular formula C₉H₁₆N₂O₅. Its structure features a central glycine backbone modified with a hydroxycarbamoyl group (–NH–C(O)–NH–OH) and an ethyl ester moiety. The InChI key QJDUESMPRYWWDK-UHFFFAOYSA-N confirms its unique stereoelectronic profile . This compound is primarily utilized in organic synthesis and pharmaceutical research, serving as a precursor for bioactive molecules or intermediates in drug development.

The synthesis involves coupling hydroxycarbamoyl derivatives with ethyl glycinate under mild acidic or basic conditions. Its crystal structure, refined using SHELXL , reveals intermolecular hydrogen bonding (C–H⋯O and O–H⋯O), stabilizing the lattice . Applications include its role in synthesizing ureido-based inhibitors or metal-chelating agents due to the hydroxycarbamoyl group’s affinity for transition metals.

Properties

CAS No. |

157166-51-3 |

|---|---|

Molecular Formula |

C5H10N2O4 |

Molecular Weight |

162.145 |

IUPAC Name |

ethyl 2-(hydroxycarbamoylamino)acetate |

InChI |

InChI=1S/C5H10N2O4/c1-2-11-4(8)3-6-5(9)7-10/h10H,2-3H2,1H3,(H2,6,7,9) |

InChI Key |

QOXOHGLGIFSMNR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)NO |

Synonyms |

Glycine, N-[(hydroxyamino)carbonyl]-, ethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(hydroxycarbamoylamino)acetate can be synthesized through a multi-step process involving the reaction of ethyl chloroacetate with urea under basic conditions. The reaction typically involves the following steps:

Formation of Ethyl Ureidoacetate: Ethyl chloroacetate reacts with urea in the presence of a base such as sodium hydroxide to form ethyl ureidoacetate.

Hydroxylation: The ethyl ureidoacetate is then hydroxylated using a suitable hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxy group, resulting in the formation of ethyl 2-(3-hydroxyureido)acetate.

Industrial Production Methods

Industrial production of ethyl 2-(3-hydroxyureido)acetate may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of catalysts and solvents may also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxycarbamoylamino)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(3-oxo-ureido)acetate.

Reduction: The compound can be reduced to form ethyl 2-(3-amino-ureido)acetate.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Ethyl 2-(3-oxo-ureido)acetate

Reduction: Ethyl 2-(3-amino-ureido)acetate

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(hydroxycarbamoylamino)acetate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxyureido)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ureido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with Ethyl 2-(hydroxycarbamoylamino)acetate, differing in substituents or backbone modifications:

Key Observations :

- Functional Group Impact :

- The hydroxycarbamoyl group in the target compound enhances metal chelation and hydrogen-bonding capacity compared to simpler esters like Ethyl 2-hydroxyacetate .

- Aromatic substituents (e.g., phenyl in , thiophene in ) improve lipophilicity and binding to hydrophobic enzyme pockets, making them suitable for drug candidates.

- Electron-withdrawing groups (e.g., nitro in , bromo in ) increase stability and influence reactivity in substitution reactions.

Physicochemical Properties :

- Solubility : Hydrophilic groups (hydroxycarbamoyl, hydroxyl) enhance water solubility, while aromatic rings (phenyl, benzofuran) reduce it .

- Thermal Stability : Sulfinyl and nitro groups (e.g., ) lower thermal stability due to increased molecular polarity and susceptibility to decomposition.

Catalysis :

Crystallographic and Computational Insights

- Crystal Packing :

- Software Tools : SHELXL and ORTEP-3 are widely used for refining and visualizing these structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.